molecular formula C13H25NO3 B2382194 Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate CAS No. 247132-43-0

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate

Cat. No. B2382194
CAS RN: 247132-43-0
M. Wt: 243.347
InChI Key: LOEOXKMATHSFJF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate, or 4-EMPC, is an organic compound with a molecular formula of C11H22NO2. It is a colorless liquid at room temperature, and is widely used in the synthesis of various chemicals, including drugs. 4-EMPC is a versatile building block for organic synthesis, and is used in a variety of applications, ranging from pharmaceuticals to materials science.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine ring in Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate serves as a valuable building block for synthesizing various biologically active compounds. Researchers have explored its potential in creating amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Its conformational flexibility and polar nitrogen atoms enhance interactions with macromolecules, making it an attractive candidate for drug discovery . Additionally, modifications to the piperazine moiety allow fine-tuning of physicochemical properties.

Antibacterial and Antifungal Agents

Studies have evaluated the antibacterial and antifungal activities of Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate against various microorganisms. While it exhibits only moderate activity, its structural features make it a promising scaffold for further optimization .

Protein Degradation (PROTAC Development)

The compound serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to target specific proteins for degradation, offering a novel approach in cancer therapy and other diseases .

Mycobacterium tuberculosis Survival Mechanisms

In the context of tuberculosis (TB), Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate plays a role in Mycobacterium tuberculosis survival. The compound is involved in generating proton motive force, essential for Mtb’s long-term survival within infected granulomas under hypoxic conditions .

Synthesis of Biologically Active Compounds

Researchers have used this compound as an intermediate in the synthesis of biologically active molecules, including anticancer agents like crizotinib . Its straightforward synthesis pathway makes it valuable for accessing diverse chemical space.

Natural Product Precursor

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate: can serve as a precursor to natural products. For instance, it contributes to the synthesis of compounds like Indiacen A and Indiacen B, which exhibit biological activity .

properties

IUPAC Name

tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-16-10-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEOXKMATHSFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate

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